1-(3-溴苯基)-2-羟基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

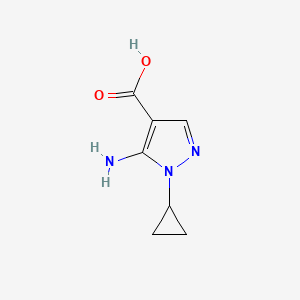

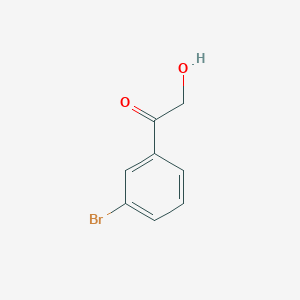

1-(3-Bromophenyl)-2-hydroxyethan-1-one is a chemical compound with the molecular formula C8H7BrO. It is also known by other names such as Acetophenone, 3’-bromo-; m-Bromoacetophenone; 3-Bromoacetophenone; 3’-Bromoacetophenone .

Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)-2-hydroxyethan-1-one can be analyzed using various methods. For instance, the structure of a similar compound, a β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromophenyl)-2-hydroxyethan-1-one include a molecular weight of 199.045 .科学研究应用

合成和麻醉特性

- 该化合物已被研究作为潜在静脉麻醉药合成的角色。具体而言,研究探索了芳基丙烷胺及其季盐的合成,这些化合物衍生自 1-(3-溴苯基)-2-羟基乙酮等化合物 (Stenlake, Patrick, & Sneader, 1989).

有机合成和抗菌活性

- 在有机化学中,该化合物作为苯并咪唑和其他杂环化合物的合成前体,这些化合物已显示出有效的抗菌活性 (Zhao, Lu, Lu, Xin, & Li, 2012).

化学反应中的催化剂

- 其衍生物已用于铜催化的反应中,例如羟基化和氧化环醚化,在微波辐射等特定条件下。这对于有机化学中的高效合成具有影响 (Xu, Zhang, Wang, Wang, & Zou, 2015).

分子结构和表征

- 已对其衍生物的结构研究,例如 1-(2-羟基-4-溴苯基)-4-甲基-4-咪唑啉-2-酮,进行了研究以了解其分子排列和相互作用。这项研究对于新材料和药物的开发至关重要 (Cyrański, Wawer, Zielińska, Mrozek, Koleva, & Lozanova, 2001).

新材料的开发

- 在材料科学领域,其衍生物已被研究用于合成新型树枝状大分子,这是一种超支化聚合物,在纳米技术和材料科学中具有潜在应用 (Percec, Chu, & Kawasumi, 1994).

过渡金属配合物合成

- 其衍生物也已用于合成过渡金属配合物,这些配合物已显示出抗菌特性。这项研究有助于药物化学和生物无机化学领域 (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

未来方向

The future directions for the study of 1-(3-Bromophenyl)-2-hydroxyethan-1-one could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. Further studies could also explore its potential applications in various fields .

作用机制

Target of Action

A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target mitogen-activated protein kinase 10 .

Biochemical Pathways

Based on the target of the similar compound mentioned above, it can be inferred that it might influence pathways related to mitogen-activated protein kinase 10 .

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

生化分析

Biochemical Properties

1-(3-Bromophenyl)-2-hydroxyethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between 1-(3-Bromophenyl)-2-hydroxyethan-1-one and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 1-(3-Bromophenyl)-2-hydroxyethan-1-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. Furthermore, 1-(3-Bromophenyl)-2-hydroxyethan-1-one can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-(3-Bromophenyl)-2-hydroxyethan-1-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Bromophenyl)-2-hydroxyethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-(3-Bromophenyl)-2-hydroxyethan-1-one can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in alterations in cellular processes, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1-(3-Bromophenyl)-2-hydroxyethan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

1-(3-Bromophenyl)-2-hydroxyethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of 1-(3-Bromophenyl)-2-hydroxyethan-1-one within cells and tissues are crucial for its activity . The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability at specific cellular sites, affecting its overall efficacy and function.

Subcellular Localization

1-(3-Bromophenyl)-2-hydroxyethan-1-one exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

1-(3-bromophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWPGWSYMLTIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)

![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)

![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)

![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)

![2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2603580.png)

![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)